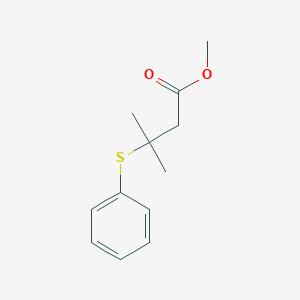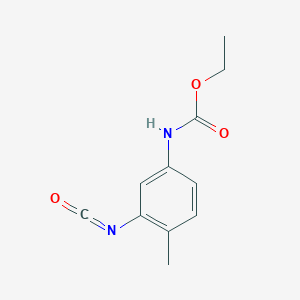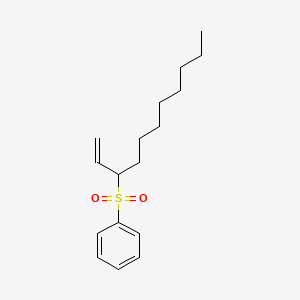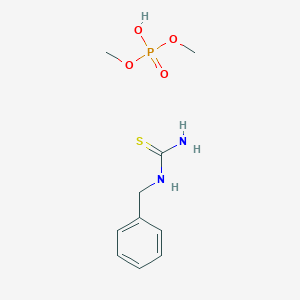![molecular formula C19H25ClN2O4S B14502059 1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole;oxalic acid CAS No. 64765-04-4](/img/structure/B14502059.png)
1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole;oxalic acid is a complex organic compound that features both an imidazole ring and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole typically involves multiple steps, starting with the preparation of the imidazole ring and the chlorophenyl group separately. These intermediates are then linked through a sulfanyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially converting it into a sulfoxide or sulfone.
Reduction: Reduction reactions can target the chlorophenyl group or the imidazole ring, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the chlorophenyl ring.
Aplicaciones Científicas De Investigación
1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: Shares the chlorophenyl group but has a different core structure.
1,3,5-Benzenetricarboxylate: Contains a benzene ring with carboxylate groups, used in coordination chemistry.
1-(3-(1H-imidazol-1-yl)methyl)benzyl)-1H-imidazole: Similar imidazole-based structure with different substituents.
Uniqueness
1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole is unique due to its combination of an imidazole ring and a chlorophenyl group linked by a sulfanyl group. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Propiedades
Número CAS |
64765-04-4 |
|---|---|
Fórmula molecular |
C19H25ClN2O4S |
Peso molecular |
412.9 g/mol |
Nombre IUPAC |
1-[3-(4-chlorophenyl)sulfanyloctyl]imidazole;oxalic acid |
InChI |
InChI=1S/C17H23ClN2S.C2H2O4/c1-2-3-4-5-16(10-12-20-13-11-19-14-20)21-17-8-6-15(18)7-9-17;3-1(4)2(5)6/h6-9,11,13-14,16H,2-5,10,12H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
LJHUOVPJRIYOJK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCN1C=CN=C1)SC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[5-Methyl-2-(propan-2-yl)phenoxy]-3-phenylpropyl}piperidine](/img/structure/B14501977.png)

![3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine](/img/structure/B14501986.png)
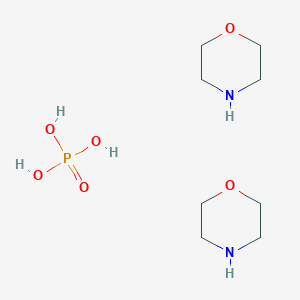
![4-[(E)-2-(13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaen-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14501991.png)
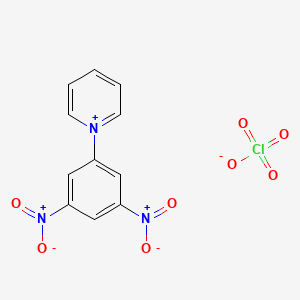

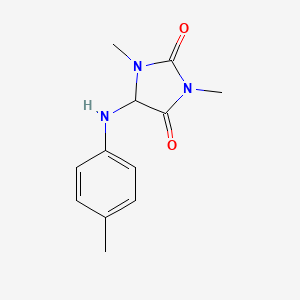
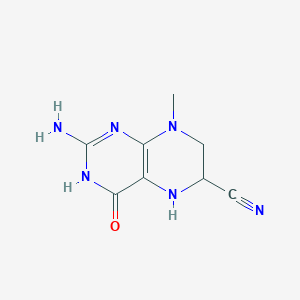
![N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide](/img/structure/B14502023.png)
